molecular formula C12H11NO2 B1212228 2-Dimethylamino-1,4-naphthoquinone CAS No. 2348-79-0

2-Dimethylamino-1,4-naphthoquinone

Cat. No. B1212228
CAS RN: 2348-79-0
M. Wt: 201.22 g/mol
InChI Key: OCDJBQCSKVSZHQ-UHFFFAOYSA-N
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Description

2-Dimethylamino-1,4-naphthoquinone is a compound with the molecular formula C12H11NO2 . It is a secondary metabolite found in plants and is used in traditional medicine to treat diverse human diseases .


Synthesis Analysis

The synthesis of 2-dialkylamino-1,4-naphthoquinone derivatives has been reported by nucleophilic substitution with secondary amines using 2-methoxy-1,4-naphthoquinones derived from nor-lapachol and lawsone . Another method involves reacting dimethyl- and diethylamines and piperidine with 2- and 5-methyl-1,4-naphthoquinones .


Molecular Structure Analysis

The molecular structure of 2-Dimethylamino-1,4-naphthoquinone consists of a naphthoquinone ring with a dimethylamino group attached .


Chemical Reactions Analysis

The chemical modification of naphthoquinones, such as 2-Dimethylamino-1,4-naphthoquinone, improves their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups .


Physical And Chemical Properties Analysis

The molecular weight of 2-Dimethylamino-1,4-naphthoquinone is 201.22 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3. Its topological polar surface area is 37.4 Ų .

Scientific Research Applications

Electrochemical and Photoelectrochemical Applications

  • Electrochemical Reduction of Oxygen: Derivatives of 1,4-naphthoquinone, including 2-dimethylamino variants, have been utilized as catalysts for the electrochemical and photoelectrochemical reduction of oxygen to hydrogen peroxide. These derivatives can functionalize various surfaces, including electrode materials, demonstrating significant potential in electrochemical applications (Calabrese, Buchanan, & Wrighton, 1983).

Photolysis and Quantum Yield Studies

  • Photolysis of Methylated 2-Dialkylamino-naphthoquinones: Research on 2-dialkylamino-naphthoquinones with a methyl group in specific positions of the naphthoquinone has been conducted. These studies aimed to understand the quantum yields of photoconversion, providing insights into the photophysical properties of these compounds, including 2-dimethylamino variants (Russkikh, 1992).

Chemical Sensing and Chemosensors

  • Naphthoquinone Derivatives in Chemosensors: Certain naphthoquinone derivatives, including 2-dimethylamino-1,4-naphthoquinone, have been studied for their applications in chromogenic sensing of metal cations and anions. These compounds exhibit significant changes in absorption characteristics in the presence of specific metal ions, indicating their potential as selective chemical sensors (Ros-Lis et al., 2006).

Synthesis and Antimicrobial Applications

  • Antimicrobial Activity of Naphthoquinone Derivatives: Studies have been conducted on the synthesis of various naphthoquinone derivatives, including those with 2-dimethylamino substitutions, to evaluate their antimicrobial activity. These compounds show potential in the development of new antimicrobial agents (Shakh et al., 2017).

Antineoplastic Activity Studies

  • Relationship with Antineoplastic Activity: Research has been conducted to understand the relationship between the structural modifications of anthraquinones, including 2-dimethylamino variants, and their antineoplastic activities. These studies contribute to the development of compounds with improved antineoplastic properties (Zee-Cheng et al., 1979).

Future Directions

Naphthoquinone derivatives, such as 2-Dimethylamino-1,4-naphthoquinone, could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . The synthesis of a lawsone (2-hydroxy-1,4-naphthoquinone)-based compound as an antimicrobial agent against methicillin-resistant S. aureus (MRSA) has been reported, indicating potential future directions for similar compounds .

properties

IUPAC Name

2-(dimethylamino)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-13(2)10-7-11(14)8-5-3-4-6-9(8)12(10)15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDJBQCSKVSZHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073291
Record name 2-Dimethylamino-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Dimethylamino-1,4-naphthoquinone

CAS RN

2348-79-0
Record name 2-(Dimethylamino)-1,4-naphthoquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2348-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Naphthoquinone, 2-dimethylamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002348790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Dimethylamino-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
R Munday, BL Smith… - Journal of Applied …, 2007 - Wiley Online Library
Naphthoquinone derivatives are under investigation as potential therapeutic agents. Some such compounds are known, however, to be toxic to both animals and humans. Many …
VV Russkikh - Bulletin of the Russian Academy of Sciences, Division …, 1992 - Springer
2-Dialkylamino- and 2-piperidino-1,4-naphthoquinones with a methyl group in position 3 or 5(8) of the naphthoquinone were synthesized by reacting dimethyl- and diethylamines and …
Number of citations: 2 link.springer.com
KY Chu, J Griffiths - Journal of the Chemical Society, Perkin …, 1978 - pubs.rsc.org
The syntheses of several yellow to blue 1,4-naphthoquinone derivatives with electron-donating groups (NHMe, NHPh, NMe2, and OMe) in the quinonoid ring are described. The visible …
Number of citations: 52 pubs.rsc.org
LS Boulos, MHN Arsanious - Tetrahedron, 1997 - Elsevier
The reaction of methoxycarbonylmethylene 2b- and ethoxycarbonylmethylene 2c-triphenylphosphoranes with substituted 2-amino-1,4-naphthoquinones 1a-c afforded the new pyrroline-…
Number of citations: 22 www.sciencedirect.com
AR Forrester, AS Ingram, IL John… - Journal of the Chemical …, 1975 - pubs.rsc.org
Persulphate oxidation of 2-amino-, 2-methylamino- and 2-ethylamino-1,4-naphthoquinone generated vinylogous π-amidyls which dimerised on carbon to form 3,3′-diamino-2,2′-…
Number of citations: 15 pubs.rsc.org
DW Cameron, GI Feutrill, AF Patti - Australian Journal of …, 1979 - CSIRO Publishing
Lanthanide-induced shifts are discussed for 38 naphthoquinones incorporating a wide variety of substituents. For substrates unsymmetrically substituted in the benzenoid ring the shift …
Number of citations: 8 www.publish.csiro.au
AN Grinev, NK Venevtseva… - Journal of General …, 1960 - Consultants Bureau
Number of citations: 1
AA Aly, EA Ishak, MA Alsharari… - Journal of …, 2012 - Wiley Online Library
Because of the interesting biological activities of aminonaphthoquinones, in this review we survey two classes of amino‐1,4‐naphthoquinones: 2,3‐diamino‐1,4‐naphthoquinone and 2…
Number of citations: 19 onlinelibrary.wiley.com
L Gornostaev, I Kryukovskaya… - Russian Journal of …, 2014 - search.ebscohost.com
The reaction of 2-amino (alkylamino)-1, 4-naphthoquinones with nitrating mixture in concentrated sulfuric acid leads to the formation of 2-amino (alkylamino)-3-nitro-1, 4-…
Number of citations: 2 search.ebscohost.com
EA Couladouros, ZF Plyta… - The Journal of Organic …, 1996 - ACS Publications
Alkylamino derivatives of naphthazarine, juglone, and naphthoquinone have been synthesized via their corresponding bromo-analogues, in high yields, especially in the case of …
Number of citations: 63 pubs.acs.org

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